molecular formula C12H10N4O2 B10975534 N-(4-carbamoylphenyl)pyrazine-2-carboxamide

N-(4-carbamoylphenyl)pyrazine-2-carboxamide

Cat. No.: B10975534
M. Wt: 242.23 g/mol
InChI Key: PXSAWLVHALLJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring substituted with a carboxamide group at the second position and a carbamoylphenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the desired compound . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an anti-tubercular agent, making it valuable in the study of tuberculosis treatment.

    Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The exact molecular pathways and targets involved in this process are still under investigation.

Comparison with Similar Compounds

Comparison: N-(4-carbamoylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, this compound has shown promising anti-tubercular activity, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-(4-carbamoylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O2/c13-11(17)8-1-3-9(4-2-8)16-12(18)10-7-14-5-6-15-10/h1-7H,(H2,13,17)(H,16,18)

InChI Key

PXSAWLVHALLJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.